molecular formula C19H21N3OS B2628746 N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide CAS No. 1281158-46-0

N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B2628746
CAS No.: 1281158-46-0
M. Wt: 339.46
InChI Key: VXHLDCCAORDFNJ-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is a synthetic organic compound that features a unique combination of a cyanocycloheptyl group and a quinolinylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyanocycloheptyl intermediate: This step might involve the reaction of cycloheptanone with a cyanating agent under basic conditions to form the cyanocycloheptyl intermediate.

    Synthesis of the quinolin-8-ylsulfanyl intermediate: This could involve the reaction of 8-mercaptoquinoline with an appropriate acylating agent.

    Coupling reaction: The final step would involve coupling the cyanocycloheptyl intermediate with the quinolin-8-ylsulfanyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the quinolin-8-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinolin-8-ylsulfanyl group could play a crucial role in these interactions due to its ability to form hydrogen bonds and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-(quinolin-8-ylsulfanyl)acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-(1-cyanocyclooctyl)-2-(quinolin-8-ylsulfanyl)acetamide: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.

Uniqueness

N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is unique due to the presence of the seven-membered cycloheptyl ring, which can impart different steric and electronic properties compared to its six- or eight-membered counterparts. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c20-14-19(10-3-1-2-4-11-19)22-17(23)13-24-16-9-5-7-15-8-6-12-21-18(15)16/h5-9,12H,1-4,10-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHLDCCAORDFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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